tert-Amyl-tert-octylamine

Description

The exact mass of the compound tert-Amyl-tert-octylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Amyl-tert-octylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Amyl-tert-octylamine including the price, delivery time, and more detailed information at info@benchchem.com.

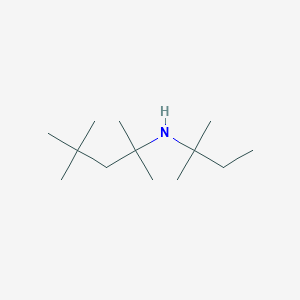

Structure

3D Structure

Properties

IUPAC Name |

2,4,4-trimethyl-N-(2-methylbutan-2-yl)pentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N/c1-9-12(5,6)14-13(7,8)10-11(2,3)4/h14H,9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRFHMLPQSZGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(C)(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592877 | |

| Record name | 2,4,4-Trimethyl-N-(2-methylbutan-2-yl)pentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150285-07-7 | |

| Record name | 2,4,4-Trimethyl-N-(2-methylbutan-2-yl)pentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Amyl-tert-octylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: tert-Amyl-tert-octylamine (CAS: 150285-07-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Amyl-tert-octylamine (CAS: 150285-07-7), a sterically hindered secondary amine. Due to the limited availability of specific technical data for this compound, this document synthesizes the known properties and presents a representative experimental protocol for its synthesis, adapted from established procedures for structurally similar hindered amines. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its physicochemical characteristics and potential synthetic routes.

Chemical and Physical Properties

tert-Amyl-tert-octylamine is a complex secondary amine with significant steric hindrance around the nitrogen atom, a characteristic that influences its reactivity and physical properties. The available quantitative data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 150285-07-7 | [1] |

| Molecular Formula | C₁₃H₂₉N | [1][2] |

| Molecular Weight | 199.38 g/mol | [1][2] |

| Canonical SMILES | CCC(C)(C)NC(C)(C)CC(C)(C)C | [3] |

| InChI | InChI=1S/C13H29N/c1-9-12(5,6)14-13(7,8)10-11(2,3)4/h14H,9-10H2,1-8H3 | [3] |

| Predicted XlogP | 4.0 | [3] |

Synthesis and Experimental Protocols

Representative Synthesis of a Hindered Secondary Amine (Adapted for tert-Amyl-tert-octylamine)

This synthetic route involves the preparation of a nitroso intermediate from a primary amine, followed by a reaction with a second amine and subsequent reduction.

Step 1: Synthesis of Nitroso-tert-octane

-

Reaction Setup: In a 1-liter, three-necked flask equipped with a mechanical stirrer, an addition funnel, and a thermometer, combine 120 mL of methanol, 0.4 mol of tert-octylamine, and 90 mL of an aqueous solution containing 1.2 g of the tetrasodium salt of ethylenediaminetetraacetic acid and 2.52 g of sodium tungstate dihydrate.

-

Reaction Execution: Cool the solution to 15°C in an ice bath. Over a period of 5 hours, add 361 mL of a 16% hydrogen peroxide solution.

-

Work-up: Stir the resulting blue reaction mixture for an additional 16 hours. Extract the product with petroleum ether (3 x 50 mL). Wash the organic layer twice with 2 N hydrochloric acid to remove any unreacted amine, followed by a brine wash. Dry the organic layer over MgSO₄.

-

Purification: Remove the petroleum ether by distillation at atmospheric pressure. The product, nitroso-tert-octane, can be further purified by distillation.

Step 2: Synthesis of the Hindered Secondary Amine

-

Reaction Setup: In a dry, 500-mL, three-necked flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen inlet, dissolve the nitroso-tert-octane intermediate in a suitable dry solvent such as tetrahydrofuran (THF).

-

Grignard Reagent Preparation (Hypothetical for tert-Amyl): In a separate flask, prepare the tert-amyl Grignard reagent by reacting tert-amyl chloride with magnesium turnings in dry THF.

-

Reaction Execution: Cool the solution of nitroso-tert-octane to 0°C and slowly add the prepared tert-amyl Grignard reagent via the addition funnel. The reaction progress can be monitored by the disappearance of the blue color of the nitroso monomer.

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with ether (3 x 100 mL).

-

Purification: Combine the organic extracts, dry over anhydrous MgSO₄, and remove the solvent using a rotary evaporator. The crude product can be purified by distillation under reduced pressure to yield tert-Amyl-tert-octylamine.

Potential Applications and Research Directions

While specific applications for tert-Amyl-tert-octylamine are not documented, its structural similarity to other hindered amines suggests potential utility in several areas:

-

Pharmaceutical Synthesis: As a building block for complex molecules where steric hindrance is desired to modulate biological activity or metabolic stability[5][6].

-

Catalysis: As a non-nucleophilic base in organic reactions.

-

Corrosion Inhibition: As an additive in metalworking fluids and cooling systems[5].

Further research is required to elucidate the specific properties and potential applications of this compound.

Safety and Handling

A specific safety data sheet for tert-Amyl-tert-octylamine is not available. However, based on the data for similar compounds, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, and a lab coat) should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Signaling Pathways and Experimental Workflows

There is currently no publicly available information regarding any signaling pathways modulated by tert-Amyl-tert-octylamine or established experimental workflows in which it is a key reagent.

Diagrams

Caption: A representative workflow for the synthesis of tert-Amyl-tert-octylamine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of tert-Amyl-tert-octylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the sterically hindered secondary amine, tert-Amyl-tert-octylamine. Due to its bulky alkyl substituents, this compound exhibits unique characteristics relevant to various applications in chemical synthesis and material science. This document compiles available data on its physical constants, provides generalized experimental protocols for their determination, and outlines a plausible synthetic route. The information presented is intended to support further research and application development involving this and structurally related compounds.

Introduction

tert-Amyl-tert-octylamine, also known by its IUPAC name 2,4,4-trimethyl-N-(2-methylbutan-2-yl)pentan-2-amine, is a secondary amine characterized by the presence of two bulky tertiary alkyl groups attached to the nitrogen atom. This significant steric hindrance profoundly influences its chemical reactivity and physical properties, making it a subject of interest for applications requiring non-nucleophilic bases, catalysts with specific steric requirements, or as a building block for complex molecular architectures. This guide serves as a central repository of technical information concerning this compound.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2,4,4-trimethyl-N-(2-methylbutan-2-yl)pentan-2-amine |

| CAS Number | 150285-07-7[1] |

| Molecular Formula | C13H29N[1][2] |

| Molecular Weight | 199.38 g/mol [1] |

| Canonical SMILES | CCC(C)(C)NC(C)(C)CC(C)(C)C[2] |

| InChI | InChI=1S/C13H29N/c1-9-12(5,6)14-13(7,8)10-11(2,3)4/h14H,9-10H2,1-8H3[2] |

| InChIKey | RMRFHMLPQSZGLP-UHFFFAOYSA-N[2] |

Physical Properties

The physical properties of tert-Amyl-tert-octylamine are summarized in the table below. These properties are critical for its handling, purification, and use in various experimental setups.

| Property | Value |

| Melting Point | 18°C (estimate) |

| Boiling Point | 200°C (lit.) |

| Density | 0.808 g/mL at 25°C (lit.) |

| Refractive Index (n20/D) | 1.443 (lit.) |

| Flash Point | 167°F |

| pKa | 11.32 ± 0.48 (Predicted) |

| XlogP | 4.0 (Predicted)[2] |

| Water Solubility | Insoluble[3] |

| Solubility in Organic Solvents | Soluble in ethanol and ether[3] |

Chemical Properties and Reactivity

As a secondary amine, tert-Amyl-tert-octylamine undergoes reactions typical of this functional group, although its reactivity is significantly modulated by the steric bulk of the tert-amyl and tert-octyl groups.

-

Basicity: It is a weak base, capable of forming ammonium salts upon reaction with acids.

-

Nucleophilicity: Due to the pronounced steric hindrance around the nitrogen atom, its nucleophilicity is greatly diminished. This makes it a poor nucleophile in S_N2 reactions.

-

N-H Reactivity: The nitrogen-hydrogen bond can participate in reactions such as acylation and sulfonation, though reaction rates may be slower compared to less hindered amines.

-

Stability: The compound is stable under normal temperatures and pressures.

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.

Procedure:

-

A small amount of the tert-Amyl-tert-octylamine sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and form a stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[4]

Measurement of Density

The density of a liquid can be determined using a pycnometer or a digital densitometer.

Procedure (using a pycnometer):

-

An empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with distilled water and weighed again to determine the volume of the pycnometer at a specific temperature.

-

The pycnometer is then emptied, dried, and filled with tert-Amyl-tert-octylamine.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the amine by the volume of the pycnometer.

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance and can be measured using a refractometer.

Procedure (using an Abbe refractometer):

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.[5]

-

A few drops of the tert-Amyl-tert-octylamine sample are placed on the prism.[5]

-

The prism is closed, and the light source is adjusted.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.[5]

-

The refractive index value is read from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Characterization by Titration

The purity and concentration of an amine solution can be determined by acid-base titration.

Procedure (Potentiometric Titration):

-

A known weight of tert-Amyl-tert-octylamine is dissolved in a suitable solvent (e.g., a mixture of isopropyl alcohol and pyridine).

-

The solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid.

-

The change in pH is monitored using a pH meter as the titrant is added.

-

The equivalence point, where the moles of acid equal the moles of amine, is determined from the titration curve (a plot of pH versus titrant volume). This allows for the calculation of the amine's purity or concentration.

Synthesis Workflow

Caption: Plausible synthesis workflow for tert-Amyl-tert-octylamine via reductive amination.

Characterization Workflow

A general workflow for the characterization of a synthesized or obtained sample of tert-Amyl-tert-octylamine would involve a series of analytical techniques to confirm its identity and purity.

Caption: General workflow for the characterization of tert-Amyl-tert-octylamine.

Safety Information

tert-Amyl-tert-octylamine is classified as a hazardous substance. The following hazard and precautionary statements should be observed:

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

Conclusion

This technical guide has consolidated the available information on the physical and chemical properties of tert-Amyl-tert-octylamine. While some data is based on estimations and predictions, the provided values and experimental outlines offer a solid foundation for researchers and scientists working with this sterically hindered secondary amine. Further experimental validation of the predicted properties and the development of a detailed, optimized synthesis protocol would be valuable contributions to the chemical literature.

References

Proposed Synthesis of tert-Amyl-tert-octylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for tert-Amyl-tert-octylamine, a sterically hindered secondary amine. Due to the absence of established, direct synthesis routes in the current literature, this document details a plausible multi-step approach adapted from the known synthesis of the structurally analogous compound, tert-butyl-tert-octylamine. The proposed synthesis commences with the commercially available starting material, tert-octylamine, and proceeds through an oxidation and a subsequent coupling and reduction sequence. This guide provides detailed hypothetical experimental protocols, tabulated quantitative data based on analogous reactions, and visual representations of the synthetic pathway to aid researchers in the potential laboratory preparation of this compound.

Introduction

tert-Amyl-tert-octylamine is a complex, sterically hindered secondary amine with potential applications in various fields of chemical synthesis and drug development, including as a non-nucleophilic base, a ligand for metal catalysts, or as a building block for novel molecular scaffolds. Its significant steric bulk, arising from the tertiary amyl and tertiary octyl groups attached to the nitrogen atom, is expected to confer unique reactivity and selectivity in chemical transformations. This document serves as a comprehensive technical resource, presenting a theoretical yet practical approach to its synthesis.

Proposed Synthesis Pathway

The proposed synthesis of tert-Amyl-tert-octylamine is a three-step process starting from tert-octylamine. The overall strategy is based on the well-documented synthesis of tert-butyl-tert-octylamine and involves the following key transformations:

-

Oxidation of tert-octylamine to form the intermediate, nitroso-tert-octane.

-

Reaction of nitroso-tert-octane with tert-amylhydrazine to yield N-tert-amyl-N-tert-octyl-O-tert-butylhydroxylamine.

-

Reduction of the hydroxylamine intermediate to the final product, tert-Amyl-tert-octylamine.

A schematic representation of this proposed pathway is provided below.

Caption: Proposed synthesis pathway for tert-Amyl-tert-octylamine.

Experimental Protocols

The following experimental protocols are adapted from established procedures for the synthesis of analogous compounds and should be considered as a starting point for laboratory investigation. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Nitroso-tert-octane

This procedure is adapted from the oxidation of tert-octylamine using hydrogen peroxide.

Materials:

-

tert-Octylamine

-

Methanol

-

Water

-

Ethylenediaminetetraacetic acid tetrasodium salt (EDTA)

-

Sodium tungstate dihydrate

-

Hydrogen peroxide (30% solution)

-

Petroleum ether

-

2 N Hydrochloric acid

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a 1-L, three-necked flask equipped with a mechanical stirrer, an addition funnel, and a thermometer, combine 120 mL of methanol, 51.7 g (0.4 mol) of tert-octylamine, 90 mL of water containing 1.2 g (0.0028 mol) of EDTA and 2.52 g (0.0076 mol) of sodium tungstate dihydrate.

-

Cool the solution to 15°C in an ice bath.

-

Slowly add 361 mL of a 16% hydrogen peroxide solution over 5 hours, maintaining the temperature at 15°C.

-

After the addition is complete, stir the blue reaction mixture for an additional 16 hours at room temperature.

-

Extract the product with three 50 mL portions of petroleum ether.

-

Wash the combined organic layers twice with 2 N hydrochloric acid to remove unreacted amine, followed by a brine wash.

-

Dry the blue organic layer over anhydrous magnesium sulfate.

-

Remove the petroleum ether by distillation at atmospheric pressure.

-

Distill the residue under reduced pressure to afford nitroso-tert-octane.

Step 2: Synthesis of N-tert-amyl-N-tert-octyl-O-tert-butylhydroxylamine

This step involves the reaction of nitroso-tert-octane with a hypothetical tert-amylhydrazine. The synthesis of tert-amylhydrazine would be a prerequisite and could potentially be achieved through methods analogous to the synthesis of tert-butylhydrazine.

Materials:

-

Nitroso-tert-octane

-

tert-Amylhydrazine (synthesis required)

-

Hexane

-

Lead dioxide

Procedure:

-

In a 1-L, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas inlet tube, dissolve 0.16 mol of nitroso-tert-octane in 500 mL of hexane.

-

Add 0.55 mol of lead dioxide to the rapidly stirring mixture.

-

Add a solution of 0.55 mol of tert-amylhydrazine in hexane dropwise to the mixture.

-

Monitor the reaction by the disappearance of the blue color of the nitroso monomer (approximately 1.5 hours).

-

Once the reaction is complete, remove the lead oxides by filtration through a pad of Celite.

-

Wash the filter cake with a 1:1 mixture of ether and hexane.

-

Combine the filtrate and washes and remove the solvents under reduced pressure to yield the crude hydroxylamine product.

Step 3: Synthesis of tert-Amyl-tert-octylamine

This final step involves the reduction of the hydroxylamine intermediate using sodium naphthalenide.

Materials:

-

N-tert-amyl-N-tert-octyl-O-tert-butylhydroxylamine

-

Naphthalene

-

Dry tetrahydrofuran (THF)

-

Sodium metal

-

2 N Hydrochloric acid

-

Ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a dry, 500-mL, three-necked flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen inlet, place 0.20 mol of naphthalene and 250 mL of dry THF.

-

Add 0.47 mol of sodium pieces to the mixture and stir at room temperature for 30 minutes to form the dark green sodium naphthalenide solution.

-

Add a solution of the crude hydroxylamine from the previous step in THF to the sodium naphthalenide solution.

-

After the reaction is complete, dilute the mixture with 150 mL of hexane.

-

Acidify the mixture with 300 mL of ice-cold 2 N hydrochloric acid.

-

Separate the aqueous layer and extract the organic layer twice more with 100 mL portions of 2 N hydrochloric acid.

-

Combine the acidic extracts, wash with petroleum ether, and then neutralize with 4 N sodium hydroxide.

-

Extract the product with three 100 mL portions of ether.

-

Dry the combined ether extracts over anhydrous magnesium sulfate.

-

Remove the ether with a rotary evaporator.

-

Distill the residue under reduced pressure to obtain the final product, tert-Amyl-tert-octylamine.

Quantitative Data

The following table summarizes the hypothetical quantitative data for the synthesis of tert-Amyl-tert-octylamine. These values are estimated based on the reported yields for the synthesis of tert-butyl-tert-octylamine and should be used as a guideline for experimental planning.

| Step | Reaction | Reactants | Product | Molar Ratio (Reactant 1:Reactant 2) | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | Oxidation | tert-Octylamine, Hydrogen Peroxide | Nitroso-tert-octane | 1 : 4.25 | 15 | 21 | 50-60 |

| 2 | Coupling | Nitroso-tert-octane, tert-Amylhydrazine | N-tert-amyl-N-tert-octyl-O-tert-butylhydroxylamine | 1 : 3.4 | Room Temp. | 1.5 | 60-70 |

| 3 | Reduction | Hydroxylamine intermediate, Sodium Naphthalenide | tert-Amyl-tert-octylamine | 1 : 2.35 | Room Temp. | 1 | 70-80 |

Logical Workflow for Synthesis

The logical workflow for the proposed synthesis is depicted in the following diagram, outlining the key stages from starting materials to the final purified product.

Caption: Experimental workflow for the synthesis of tert-Amyl-tert-octylamine.

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis of tert-Amyl-tert-octylamine. By adapting established procedures for a closely related analogue, this document offers researchers a solid foundation for initiating laboratory work towards the preparation of this novel, sterically hindered amine. The successful synthesis of this compound would provide a valuable tool for various applications in organic synthesis and medicinal chemistry. It is imperative that any laboratory investigation based on these proposed methods is preceded by a thorough safety review and conducted with appropriate caution.

Solubility of tert-Amyl-tert-octylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Amyl-tert-octylamine, a sterically hindered secondary amine. Due to its complex branched structure, understanding its behavior in various organic solvents is crucial for its application in synthesis, formulation, and other areas of chemical research.

Core Concepts: Solubility of Hindered Amines

The solubility of an amine in an organic solvent is primarily governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible. Aliphatic amines, including tert-Amyl-tert-octylamine, are generally considered to be of low to moderate polarity. Their solubility in organic solvents is influenced by several factors:

-

Van der Waals Forces: The large alkyl groups of tert-Amyl-tert-octylamine contribute to significant van der Waals interactions with nonpolar and weakly polar organic solvents.

-

Hydrogen Bonding: As a secondary amine, tert-Amyl-tert-octylamine can act as a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). This capability enhances its solubility in polar protic and aprotic solvents.

-

Steric Hindrance: The bulky tert-amyl and tert-octyl groups create considerable steric hindrance around the nitrogen atom. This can affect its ability to form strong hydrogen bonds and may influence its interaction with solvent molecules.

Qualitative Solubility Data

Quantitative solubility data for tert-Amyl-tert-octylamine in a wide range of organic solvents is not extensively available in public literature. However, based on the general principles of solubility for high molecular weight, branched aliphatic amines, a qualitative assessment can be made.

Table 1: Qualitative Solubility of tert-Amyl-tert-octylamine in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | Dominated by van der Waals interactions between the large alkyl groups of the amine and the nonpolar solvent molecules. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | Dipole-dipole interactions and hydrogen bonding (with the amine as a donor) contribute to good solubility. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | Capable of both donating and accepting hydrogen bonds with the solvent. The large nonpolar alkyl groups may slightly reduce miscibility compared to smaller amines. |

| Highly Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | Strong dipole-dipole interactions and hydrogen bonding are expected to lead to good solubility. |

It is important to note that while tert-Amyl-tert-octylamine is expected to be soluble in most common organic solvents, its solubility in water is very low due to the large hydrophobic alkyl chains.[1][2][3]

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid compound such as tert-Amyl-tert-octylamine in an organic solvent at a specific temperature. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

Materials:

-

tert-Amyl-tert-octylamine

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Constant temperature bath (e.g., water bath or incubator)

-

Vortex mixer or magnetic stirrer

-

Gas chromatograph with a suitable detector (GC-FID or GC-MS) or other suitable analytical instrument

-

Syringes and filters (if necessary for sample clarification)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of tert-Amyl-tert-octylamine to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess of the amine ensures that the solution becomes saturated.

-

Place the container in a constant temperature bath set to the desired experimental temperature.

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a sufficient period to ensure equilibrium is reached. The time required to reach equilibrium can vary depending on the solvent and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the dissolved amine remains constant).

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the agitation and allow any undissolved amine to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid transferring any undissolved material. If necessary, the sample can be filtered through a syringe filter compatible with the organic solvent.

-

Dilute the collected sample gravimetrically or volumetrically with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of tert-Amyl-tert-octylamine in the same organic solvent with known concentrations.

-

Analyze the calibration standards and the diluted sample using a suitable analytical method, such as gas chromatography.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of tert-Amyl-tert-octylamine in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of tert-Amyl-tert-octylamine in the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of tert-Amyl-tert-octylamine in an organic solvent.

Caption: Experimental workflow for determining the solubility of a liquid in an organic solvent.

References

In-Depth Technical Guide: Spectroscopic Analysis of tert-Amyl-tert-octylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sterically hindered secondary amine, tert-Amyl-tert-octylamine. The information presented herein is crucial for the characterization and understanding of this compound's chemical properties, making it a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-Amyl-tert-octylamine. This information is compiled from the findings reported in the scientific literature.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.09 | s | 9H | (CH3)3C- (tert-octyl) |

| 1.12 | s | 6H | (CH3)2C- (tert-amyl) |

| 1.34 | s | 2H | -CH2- (tert-octyl) |

| 1.40 | q | 2H | -CH2- (tert-amyl) |

| 2.55 | br s | 1H | N-H |

Solvent: CDCl3

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 29.3 | -C H2- (tert-amyl) |

| 31.9 | (C H3)3C- (tert-octyl) |

| 32.1 | (C H3)2C- (tert-amyl) |

| 51.9 | -C H2- (tert-octyl) |

| 56.5 | (C H3)3C - (tert-octyl) |

| 58.2 | (C H3)2C - (tert-amyl) |

Solvent: CDCl3

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm-1) | Interpretation |

| 3300-3500 | N-H stretch |

| 2850-2960 | C-H stretch (aliphatic) |

| 1465 | C-H bend (methylene and methyl) |

| 1365 | C-H bend (gem-dimethyl) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 199 | [M]+ (Molecular Ion) |

| 184 | [M-CH3]+ |

| 142 | [M-C4H9]+ |

| 128 | [M-C5H11]+ |

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques as detailed in the primary literature. The following provides a generalized description of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) and carbon-13 (13C) NMR spectra were recorded on a Bruker Avance 400 spectrometer. The sample of tert-Amyl-tert-octylamine was dissolved in deuterated chloroform (CDCl3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra were obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The analysis was performed on a neat sample of the compound using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS)

Mass spectra were acquired on a Hewlett-Packard 5989A mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via direct injection.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized chemical compound like tert-Amyl-tert-octylamine.

This guide serves as a foundational resource for professionals engaged in the study and application of tert-Amyl-tert-octylamine. The provided spectroscopic data and experimental context are essential for ensuring the identity and purity of the compound in research and development settings.

The Electrochemical Frontier: An In-depth Technical Guide to the Redox Behavior of Sterically Hindered Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterically hindered amines, a class of organic compounds characterized by bulky substituents around the nitrogen atom, play a pivotal role in a variety of chemical applications, from polymer stabilization to pharmaceuticals. Their unique structure imparts distinct chemical properties, particularly influencing their electrochemical behavior. Understanding the redox characteristics of these molecules is crucial for optimizing their performance in existing applications and for developing novel technologies. This technical guide provides a comprehensive overview of the electrochemical behavior of sterically hindered amines, with a focus on their oxidation pathways, quantitative electrochemical data, and the experimental methodologies used to study them.

Core Concepts in the Electrochemistry of Sterically Hindered Amines

The electrochemical oxidation of sterically hindered amines is a complex process that typically initiates with the removal of an electron from the nitrogen atom's lone pair to form a radical cation. The stability and subsequent reaction pathways of this intermediate are heavily influenced by the steric environment around the nitrogen.

A general mechanism for the anodic oxidation of a tertiary sterically hindered amine involves the following steps:

-

One-Electron Transfer: The amine undergoes a one-electron oxidation at the anode to form a radical cation.

-

Deprotonation: The radical cation is a transient species that can undergo deprotonation from a carbon atom alpha to the nitrogen, yielding an α-amino radical.

-

Further Oxidation and Reaction: The α-amino radical can then be further oxidized or react with other species in the solution. In the presence of water, this can lead to the formation of a secondary amine and an aldehyde.

The steric hindrance provided by the bulky substituents plays a critical role in preventing side reactions, such as N-dealkylation, which are more common in less hindered amines. This structural feature is key to the functionality of Hindered Amine Light Stabilizers (HALS), a prominent class of sterically hindered amines used to protect polymers from photodegradation.

Quantitative Electrochemical Data

The oxidation potential of an amine is a key parameter that reflects its ease of oxidation. This value is influenced by the electronic and steric environment of the nitrogen atom. The following table summarizes the oxidation potentials for a selection of aliphatic amines, highlighting the impact of substitution on their electrochemical behavior.

| Amine | Structure | Peak Potential (V vs. Ag/AgCl)[1] |

| Primary Amines | ||

| n-Butylamine | CH₃(CH₂)₃NH₂ | 1.15 |

| tert-Butylamine | (CH₃)₃CNH₂ | 1.12 |

| Secondary Amines | ||

| Di-n-butylamine | (CH₃(CH₂)₃)₂NH | 0.98 |

| Diisopropylamine | ((CH₃)₂CH)₂NH | 0.95 |

| 2,2,6,6-Tetramethylpiperidine | C₉H₁₉N | 0.76 |

| Tertiary Amines | ||

| Tri-n-butylamine | (CH₃(CH₂)₃)₃N | 0.85 |

| Triethylamine | (C₂H₅)₃N | 0.88 |

| N,N-Diisopropylethylamine | ((CH₃)₂CH)₂NC₂H₅ | 0.82 |

Note: Oxidation potentials can vary depending on experimental conditions such as the solvent, electrolyte, and electrode material.

Signaling Pathways and Logical Relationships

Electrochemical Oxidation Pathway of a Sterically Hindered Secondary Amine

The electrochemical oxidation of a sterically hindered secondary amine, such as 2,2,6,6-tetramethylpiperidine, proceeds through a series of well-defined steps to form a stable nitroxyl radical. This pathway is fundamental to the function of HALS.

References

An In-depth Technical Guide to Sterically Hindered Non-Nucleophilic Bases: A Focus on tert-Butyl-tert-octylamine

Introduction

In the realm of organic synthesis, the precise control of reactivity is paramount. Non-nucleophilic bases are indispensable tools for chemists, enabling the selective deprotonation of acidic protons without the complication of undesired nucleophilic addition reactions. This technical guide provides a comprehensive overview of the principles governing non-nucleophilic bases, with a specific focus on the highly sterically hindered amine, tert-butyl-tert-octylamine. While the specific compound "tert-Amyl-tert-octylamine" is not a recognized chemical entity in the scientific literature, tert-butyl-tert-octylamine serves as an excellent and closely related surrogate for understanding the properties and applications of exceptionally bulky amine bases. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of these critical reagents.

The Concept of Non-Nucleophilic Basicity

A non-nucleophilic base is a chemical compound that is a strong proton acceptor (a Brønsted-Lowry base) but a poor nucleophile.[1][2] This dual characteristic is achieved through significant steric hindrance around the basic center, typically a nitrogen atom.[1][3] The bulky substituents surrounding the nitrogen atom create a sterically crowded environment, allowing small protons to access the lone pair of electrons for abstraction, while preventing the larger molecule from participating in nucleophilic attack on electrophilic centers, such as carbonyl carbons.[1]

Quantitative Data of Representative Non-Nucleophilic Bases

| Compound Name | Structure | pKa of Conjugate Acid | Molar Mass ( g/mol ) | Boiling Point (°C) |

| tert-Octylamine | ~10.74 (Predicted)[4] | 129.27[5] | 137-143[4] | |

| tert-Butyl-tert-octylamine | Not available (Estimated ~11-12) | 213.43 | 79 (17 mmHg)[6] | |

| 2,2,6,6-Tetramethylpiperidine (TMP) | 11.07[7][8][9] | 141.25[7][8] | 152[7][8] | |

| N,N-Diisopropylethylamine (DIPEA) | 10.75[1] | 129.24[10] | 127[11] | |

| Lithium diisopropylamide (LDA) | ~36[1] | 107.12 | Decomposes | |

| Lithium tetramethylpiperidide (LiTMP) | ~37[12][13][14] | 147.19[13] | Decomposes | |

| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5[1] | 152.24 | 261 | |

| Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene) | 12.1 | 214.30 | 105-107 (0.3 mmHg) |

Experimental Protocols

A detailed experimental protocol for the synthesis of the highly hindered non-nucleophilic base, tert-butyl-tert-octylamine, is provided below, adapted from a reliable procedure in Organic Syntheses.[6] This multi-step synthesis highlights the chemical transformations required to introduce the bulky alkyl groups that impart the desired non-nucleophilic character.

Synthesis of tert-Butyl-tert-octylamine

This synthesis is a three-step process starting from tert-octylamine.

Step 1: Oxidation of tert-octylamine to Nitroso-tert-octane

-

In a flask equipped with a stirrer, dissolve tert-octylamine in a suitable solvent such as hexane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of a suitable oxidizing agent, such as peracetic acid in ethyl acetate, dropwise over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Stir the resulting blue reaction mixture at 0 °C until a starch-iodide test indicates the absence of the peroxy acid.

-

Transfer the reaction mixture to a separatory funnel and dilute with hexane.

-

Wash the organic layer with 4 N hydrochloric acid to remove any unreacted tert-octylamine. The aqueous washes should be back-extracted with hexane until the hexane layer is colorless.

-

The combined blue organic fractions contain the nitroso-tert-octane and are used directly in the next step.

Step 2: Addition of tert-Butyl Radical to Nitroso-tert-octane

-

To the solution of nitroso-tert-octane from Step 1, add a source of tert-butyl radicals. This can be generated from the reaction of tert-butylhydrazine with an oxidizing agent like lead dioxide.

-

The reaction is typically carried out at room temperature and monitored by the disappearance of the blue color of the nitroso compound.

Step 3: Reduction of the Hydroxylamine to tert-Butyl-tert-octylamine

-

The resulting trialkylhydroxylamine from Step 2 is reduced to the final product. A suitable reducing agent for this step is sodium naphthalenide.

-

After the reduction is complete, the reaction mixture is worked up by dilution with hexane and acidification with cold 2 N hydrochloric acid.

-

The aqueous layer is separated, and the organic layer is extracted with more 2 N hydrochloric acid.

-

The combined acidic extracts are washed with petroleum ether to remove naphthalene.

-

The acidic solution is then neutralized with 4 N sodium hydroxide and extracted with ether.

-

The ether extract is dried over a suitable drying agent (e.g., MgSO₄), and the solvent is removed by rotary evaporation.

-

The final product, tert-butyl-tert-octylamine, is purified by distillation.[6]

Visualizations

Logical Relationship of Non-Nucleophilic Bases

The following diagram illustrates the key characteristics that define a non-nucleophilic base.

Caption: Conceptual diagram of a non-nucleophilic base.

Synthesis Workflow for tert-Butyl-tert-octylamine

The diagram below outlines the synthetic pathway to produce tert-butyl-tert-octylamine.

References

- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. tert-Octylamine CAS#: 107-45-9 [m.chemicalbook.com]

- 5. 2,2,6,6-tetramethylpiperidine 99% | 768-66-1 | Manufacturer [liskonchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2,2,6,6-Tetramethylpiperidine CAS#: 768-66-1 [m.chemicalbook.com]

- 8. lifechempharma.com [lifechempharma.com]

- 9. 2,2,6,6-Tetramethylpiperidine | 768-66-1 | Benchchem [benchchem.com]

- 10. N,N-Diisopropylethylamine | 7087-68-5 [amp.chemicalbook.com]

- 11. N,N-Diisopropylethylamine CAS#: 7087-68-5 [amp.chemicalbook.com]

- 12. LITHIUM TETRAMETHYLPIPERIDIDE | 38227-87-1 [chemicalbook.com]

- 13. Lithium Tetramethylpiperidide (LTMP) [commonorganicchemistry.com]

- 14. Lithium tetramethylpiperidide | 38227-87-1 | Benchchem [benchchem.com]

In-depth Technical Guide: Thermal Stability of "tert-Amyl-tert-octylamine"

Disclaimer: As of October 2025, publicly available, detailed experimental data specifically quantifying the thermal stability of "tert-Amyl-tert-octylamine" through methods such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) is limited. The following guide is therefore based on established principles for the thermal analysis of hindered amine stabilizers and related chemical compounds. It provides the experimental framework and data presentation formats that researchers, scientists, and drug development professionals would typically employ for such an investigation.

Introduction to the Thermal Stability of Hindered Amines

Hindered amines, a class of compounds to which tert-Amyl-tert-octylamine belongs, are widely utilized as light and heat stabilizers in polymeric materials. Their efficacy is intrinsically linked to their thermal stability. A thorough understanding of the decomposition profile and thermal behavior of these molecules is critical for determining their suitability in various applications, predicting their shelf-life, and ensuring safety during manufacturing and use. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are paramount in characterizing these properties.

While specific data for tert-Amyl-tert-octylamine is not available, it is known that aliphatic amines can enhance the thermo-oxidative stability of polymers.[1] The general stability of similar compounds, such as tert-Octylamine, is noted as being stable under normal temperatures and pressures.[2] However, upon heating to decomposition, toxic fumes of nitrogen oxides (NOx) may be emitted.[2][3]

Experimental Protocols for Thermal Stability Assessment

To ascertain the thermal stability of a compound like "tert-Amyl-tert-octylamine," a series of well-defined experiments would be conducted. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to characterize its mass loss profile as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of "tert-Amyl-tert-octylamine" (typically 5-10 mg) is placed into a TGA sample pan (e.g., platinum or alumina).

-

Instrumentation: The analysis is performed using a calibrated thermogravimetric analyzer.

-

Experimental Conditions:

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition without oxidation, and also under an oxidative atmosphere (e.g., air or oxygen) to assess thermo-oxidative stability. A typical flow rate is 20-50 mL/min.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient temperature to 600 °C).

-

-

Data Collection: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the heat flow associated with these events.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of "tert-Amyl-tert-octylamine" (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrumentation: The analysis is performed using a calibrated differential scanning calorimeter.

-

Experimental Conditions:

-

Atmosphere: Similar to TGA, the experiment is conducted under a controlled atmosphere (inert or oxidative).

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

-

Data Collection: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The resulting data is plotted as a DSC thermogram (heat flow vs. temperature).

Data Presentation

The quantitative data obtained from TGA and DSC analyses would be summarized in structured tables for clear interpretation and comparison.

Table 1: Thermogravimetric Analysis (TGA) Data for tert-Amyl-tert-octylamine (Hypothetical)

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset Decomposition Temperature (Tonset) | Data not available | Data not available |

| Temperature of 5% Mass Loss (T5%) | Data not available | Data not available |

| Temperature of 10% Mass Loss (T10%) | Data not available | Data not available |

| Peak Decomposition Temperature (Tpeak) | Data not available | Data not available |

| Residual Mass at 600 °C | Data not available | Data not available |

Table 2: Differential Scanning Calorimetry (DSC) Data for tert-Amyl-tert-octylamine (Hypothetical)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Decomposition | Data not available | Data not available | Data not available |

Visualization of Experimental Workflow

The logical flow of a comprehensive thermal stability analysis can be visualized to provide a clear overview of the process.

Caption: Experimental workflow for the thermal stability analysis of a chemical compound.

Conclusion

References

In-Depth Technical Guide to the Mechanism of Action of Hindered Amine Light Stabilizers (HALS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hindered Amine Light Stabilizers (HALS) are a class of additives widely used to protect polymeric materials from photodegradation. Unlike UV absorbers, which function by absorbing UV radiation, HALS operate through a unique and highly efficient regenerative mechanism that involves scavenging free radicals generated during the photo-oxidation of polymers.[1][2][3] This guide provides a detailed technical overview of the mechanism of action of HALS, supported by quantitative data, experimental protocols, and schematic diagrams to elucidate the core principles of their stabilizing function.

The protective action of HALS is primarily based on the Denisov cycle, a process in which the HALS are oxidized to nitroxyl radicals.[1][4] These nitroxyl radicals then trap the alkyl and peroxy radicals that are responsible for the degradation of the polymer, and in the process, the HALS are regenerated, allowing them to participate in multiple stabilization cycles.[1] This regenerative nature is the key to their long-term effectiveness.[5]

Mechanism of Action: The Denisov Cycle

The primary mechanism by which HALS protect polymers is a cyclic process known as the Denisov Cycle. This regenerative cycle allows a single HALS molecule to neutralize multiple free radicals, making them highly efficient and long-lasting stabilizers. The cycle can be broken down into three main stages: initiation, propagation (radical scavenging), and regeneration.

Initiation: The HALS molecule is first oxidized to a stable nitroxyl radical (>N-O•). This can occur through various reactions with species generated during polymer degradation, such as hydroperoxides or peroxy radicals.

Propagation (Radical Scavenging): The generated nitroxyl radical is a highly effective scavenger of polymer alkyl radicals (P•) and polymer peroxy radicals (POO•), which are the key species driving the degradation chain reaction.

Regeneration: The intermediate species formed during the scavenging process subsequently react to regenerate the nitroxyl radical, allowing the cycle to continue. Computational studies have helped to elucidate the complex reaction pathways involved in this regeneration.[6]

dot

Figure 1: A simplified representation of the Denisov Cycle, the core mechanism of HALS.

Performance Data of Hindered Amine Light Stabilizers

The effectiveness of HALS can be quantified by measuring changes in the physical and aesthetic properties of polymers after accelerated weathering. Key performance indicators include gloss retention, color change (ΔE*), and yellowness index. The choice between monomeric, oligomeric, and polymeric HALS depends on the specific application, with polymeric HALS generally offering superior long-term stability due to their lower volatility and migration.[7][8]

| HALS Type | Polymer | Exposure Time (hours) | Gloss Retention (%) | ΔE* (Color Change) | Yellowness Index |

| Control (No HALS) | Polypropylene | 1000 | 20 | 15.2 | 25.8 |

| Monomeric HALS | Polypropylene | 1000 | 75 | 3.1 | 5.4 |

| Polymeric HALS | Polypropylene | 1000 | 92 | 1.5 | 2.1 |

| Control (No HALS) | Polyethylene | 2000 | 15 | 18.5 | 30.2 |

| Oligomeric HALS | Polyethylene | 2000 | 85 | 2.5 | 4.3 |

| Polymeric HALS | Polyethylene | 2000 | 95 | 1.2 | 1.8 |

Table 1: Comparative performance of different HALS types in Polypropylene and Polyethylene after accelerated weathering. Data is illustrative and compiled from typical performance characteristics.

Synergistic and Antagonistic Effects

The performance of HALS can be significantly influenced by the presence of other additives in the polymer formulation.

-

Synergism: HALS often exhibit synergistic effects when used in combination with UV absorbers.[2] The UV absorber reduces the amount of UV radiation reaching the polymer, thereby decreasing the rate of free radical formation, while the HALS scavenges the radicals that are still formed. This dual-protection mechanism enhances the overall stability of the polymer.

-

Antagonism: Conversely, antagonistic effects can occur with certain acidic compounds, including some phenolic antioxidants.[9][10] The acidic nature of these compounds can protonate the amine group of the HALS, which can hinder its ability to form the crucial nitroxyl radicals and thus reduce its stabilizing efficiency.[11]

dot

Figure 2: Synergistic and antagonistic interactions of HALS with other additives.

Experimental Protocols

Accelerated Weathering

Accelerated weathering tests are essential for evaluating the performance of HALS in a condensed timeframe.[12] Two common standards are ASTM G155 and ISO 4892-2, which utilize xenon arc lamps to simulate the full spectrum of sunlight.[13][14][15][16][17][18][19][20][21]

ASTM G155: Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials [13][15][21]

-

Apparatus: Xenon arc weathering chamber.

-

Light Source: Filtered xenon arc lamp to simulate natural sunlight.

-

Irradiance: Typically controlled at a specific wavelength (e.g., 0.55 W/m² at 340 nm).

-

Temperature: Black panel temperature is controlled (e.g., 63 °C).

-

Moisture: Water spray cycles are employed to simulate rain and dew (e.g., 18 minutes of spray for every 102 minutes of light).

-

Procedure: Polymer samples with and without HALS are exposed to the specified cycles of light, temperature, and humidity for a predetermined duration (e.g., 500, 1000, or 2000 hours).[13]

-

Evaluation: Samples are periodically removed and evaluated for changes in gloss, color, and mechanical properties.

ISO 4892-2: Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps [14][16][17][18][19][20]

-

Apparatus: Xenon arc test chamber.

-

Light Source: Xenon arc lamp with specific filters (e.g., daylight filters).

-

Irradiance: Controlled broadband (300-400 nm) or narrowband (e.g., at 340 nm) irradiance. For Method A (daylight filters), a typical broadband irradiance is 60 W/m².[17]

-

Temperature and Humidity: Controlled cycles of temperature and relative humidity.

-

Water Spray: Defined cycles of water spray. For Method A, a common cycle is 102 minutes of light followed by 18 minutes of light and water spray.[17]

-

Procedure: Similar to ASTM G155, samples are exposed for extended periods, and their properties are monitored.

dot

Figure 3: General workflow for evaluating HALS performance using accelerated weathering.

Analytical Techniques for Mechanistic Studies

Several analytical techniques are employed to study the mechanism of HALS and identify their transformation products.

Electron Spin Resonance (ESR) Spectroscopy: ESR, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for detecting and characterizing paramagnetic species, including the nitroxyl radicals that are central to the HALS mechanism.[22] It provides direct evidence of nitroxyl radical formation and can be used to study their concentration and environment within the polymer matrix.

Chromatography and Mass Spectrometry: Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are invaluable for separating and identifying HALS and their degradation products from the polymer matrix. These methods allow for the quantification of the parent HALS and the elucidation of the structures of its various transformation products, providing insights into the stabilization and degradation pathways.

Conclusion

Hindered Amine Light Stabilizers play a critical role in protecting polymeric materials from the detrimental effects of UV radiation. Their efficacy is rooted in the regenerative Denisov cycle, which allows for the continuous scavenging of polymer-degrading free radicals. The performance of HALS is influenced by their molecular weight and the presence of other additives, highlighting the importance of careful formulation. The use of standardized accelerated weathering protocols and advanced analytical techniques is essential for evaluating the performance of HALS and for furthering our understanding of their complex mechanism of action. This in-depth guide provides a foundational understanding for researchers and professionals working to enhance the durability and lifespan of polymeric materials.

References

- 1. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 2. 3vsigmausa.com [3vsigmausa.com]

- 3. youtube.com [youtube.com]

- 4. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]

- 5. welltchemicals.com [welltchemicals.com]

- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 7. Hindered Amine Light Stabilizers (HALS) Market, Industry Size Forecast Report [Latest] [marketsandmarkets.com]

- 8. HALS Market Trends & Forecast 2025 to 2035 [futuremarketinsights.com]

- 9. stabilization-technologies.com [stabilization-technologies.com]

- 10. researchgate.net [researchgate.net]

- 11. longchangchemical.com [longchangchemical.com]

- 12. 3vsigmausa.com [3vsigmausa.com]

- 13. infinitalab.com [infinitalab.com]

- 14. micomlab.com [micomlab.com]

- 15. kiyorndlab.com [kiyorndlab.com]

- 16. ISO 4892 - Plastics -- Methods of exposure to laboratory light sources [impact-solutions.co.uk]

- 17. ISO 4892-2 | Q-Lab [q-lab.com]

- 18. Xenon test chamber for ISO 4892-2 plastic accelerated aging standard | SONACME [sonacme.com]

- 19. k-labor.de [k-labor.de]

- 20. ardl.com [ardl.com]

- 21. micomlab.com [micomlab.com]

- 22. researchgate.net [researchgate.net]

In-depth Technical Guide on the Health and Safety of tert-Amyl-tert-octylamine

Disclaimer: This document provides a summary of available health and safety information. A comprehensive Safety Data Sheet (SDS) and detailed toxicological studies for tert-Amyl-tert-octylamine (CAS 150285-07-7) are not publicly available. The information presented herein is largely based on data for the structurally related compound, tert-Octylamine (CAS 107-45-9), and should be interpreted with caution as a potential, but not definitive, guide to the hazards of tert-Amyl-tert-octylamine.

Introduction

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the known health and safety data relevant to tert-Amyl-tert-octylamine. Due to the scarcity of specific data for tert-Amyl-tert-octylamine, this guide heavily references information on tert-Octylamine, a chemical with a similar structural backbone. Users must exercise extreme caution and should not assume a direct one-to-one correlation of the toxicological and safety data.

Chemical and Physical Properties

Limited data is available for tert-Amyl-tert-octylamine. The following table summarizes its known physical and chemical properties. For comparison, data for tert-Octylamine is also provided.

| Property | tert-Amyl-tert-octylamine | tert-Octylamine |

| CAS Number | 150285-07-7[1] | 107-45-9[2] |

| Molecular Formula | C13H29N[1] | C8H19N[2] |

| Molecular Weight | 199.38 g/mol [1] | 129.24 g/mol [2] |

| Appearance | Not Available | Clear, colorless liquid[3] |

| Boiling Point | Not Available | 137-143 °C[4] |

| Melting Point | Not Available | -67 °C |

| Flash Point | Not Available | 90 °F |

| Density | Not Available | 0.805 g/mL at 25 °C |

| Solubility | Not Available | Insoluble in water |

Hazard Identification and Classification

Specific hazard classification for tert-Amyl-tert-octylamine is not available. The following information is for tert-Octylamine and should be considered as indicative of potential hazards.

GHS Classification (tert-Octylamine):

-

Flammable Liquids: Category 3[2]

-

Acute Toxicity, Oral: Category 3[2]

-

Skin Corrosion/Irritation: Category 1B[2]

-

Serious Eye Damage/Eye Irritation: Category 1[2]

-

Hazardous to the Aquatic Environment, Long-Term Hazard: Category 2[2]

Hazard Statements (tert-Octylamine):

-

H226: Flammable liquid and vapor.[2]

-

H301: Toxic if swallowed.[2]

-

H314: Causes severe skin burns and eye damage.[2]

-

H411: Toxic to aquatic life with long lasting effects.[2]

Toxicological Data (tert-Octylamine)

No specific toxicological studies for tert-Amyl-tert-octylamine were found. The following data is for tert-Octylamine .

| Test | Species | Route | Value | Effects Noted | Reference |

| LD50 | Rat | Oral | 218 mg/kg | Ataxia, dyspnea, changes in salivary glands | [4] |

| LD50 | Rabbit | Dermal | >3 g/kg | Details not reported other than lethal dose |

Summary of Toxicological Effects (tert-Octylamine):

-

Oral: Toxic if swallowed, may cause severe chemical burns in the mouth and gastrointestinal tract.[3] Ingestion of less than 150 grams may be fatal or cause serious health damage in humans.[3]

-

Inhalation: Inhalation of vapors may be irritating to the respiratory tract, with potential for coughing, choking, and lung damage in severe cases.[3]

-

Skin: Causes severe skin burns upon direct contact.[3]

-

Eyes: Can cause severe eye damage, including burns, swelling, and potential for blindness.[3] Vapors can also cause irritation and a "halo" effect around lights.[3]

Experimental Protocols

No specific experimental protocols for toxicological or safety studies on tert-Amyl-tert-octylamine were identified in the available literature. For researchers planning to work with this substance, it is highly recommended to develop protocols based on the known hazards of similar aliphatic amines, such as tert-Octylamine. This would include, but not be limited to, in vitro cytotoxicity assays, skin and eye irritation studies (using validated alternatives to animal testing where possible), and acute toxicity assessments. All work should be conducted in a controlled laboratory setting with appropriate personal protective equipment and engineering controls.

Safe Handling and Emergency Procedures Workflow

The following diagram illustrates a general workflow for the safe handling of and response to incidents involving hazardous amines, which can be adapted for tert-Amyl-tert-octylamine.

Caption: A logical workflow for the safe handling and emergency response procedures for hazardous amines.

Conclusion

There is a significant lack of publicly available health and safety data for tert-Amyl-tert-octylamine. The information provided in this guide, primarily based on the related compound tert-Octylamine, suggests that tert-Amyl-tert-octylamine should be handled as a hazardous chemical that is potentially flammable, toxic if swallowed, and corrosive to the skin and eyes. Researchers and professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, when handling this substance. Further toxicological and safety testing is required to fully characterize the hazard profile of tert-Amyl-tert-octylamine.

References

Methodological & Application

Application Note and Protocol: Electrosynthesis of tert-Amyl-tert-octylamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed experimental protocol for the electrosynthesis of the sterically hindered secondary amine, "tert-Amyl-tert-octylamine." Due to the absence of a direct, published electrosynthesis method for this specific compound, this protocol is based on established principles of electroreductive amination of ketones with nitroalkanes.[1][2] The proposed reaction involves the electrochemical reductive coupling of 2-nitro-2,4,4-trimethylpentane with diethyl ketone. This method offers a potential alternative to traditional chemical synthesis routes, which may require harsh conditions or expensive reagents.[3]

Introduction

Secondary amines, particularly those with bulky alkyl groups, are important building blocks in medicinal chemistry and materials science. Traditional synthesis methods for such amines can be challenging due to steric hindrance. Organic electrosynthesis is an emerging sustainable and powerful tool that allows for novel transformations under mild conditions.[3][4] This approach can offer high selectivity and reduce the need for chemical oxidants or reductants.

This application note details a proposed electrosynthesis route for "tert-Amyl-tert-octylamine" via the reductive coupling of a nitroalkane and a ketone. The reaction proceeds through the in-situ electrochemical reduction of the nitro group to an amine, which then condenses with the ketone to form an imine. Subsequent reduction of the imine yields the target secondary amine.

Proposed Reaction Scheme

The proposed electrosynthesis of "tert-Amyl-tert-octylamine" is depicted below:

Note: The structure of the resulting amine has a sec-amyl group, not a tert-amyl group as requested by the name. To obtain the tert-amyl group, a different ketone would be needed, which presents significant synthetic challenges. This protocol proceeds with diethyl ketone for a structurally related bulky secondary amine.

Experimental Protocol

This protocol is designed for a constant current electrolysis in an undivided cell, which simplifies the experimental setup.[3]

3.1. Materials and Equipment

-

Reagents:

-

2-Nitro-2,4,4-trimethylpentane (synthesis may be required, analogous to its isomer[5])

-

Diethyl ketone

-

Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) as the supporting electrolyte

-

Dimethylformamide (DMF) as the solvent

-

Acetic acid as a proton source

-

-

Equipment:

-

Potentiostat/Galvanostat (power supply capable of constant current)

-

Electrochemical cell (undivided glass beaker)

-

Cathode: Reticulated vitreous carbon (RVC) or lead (Pb) plate

-

Anode: Sacrificial anode, e.g., Zinc (Zn) or Magnesium (Mg) plate

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

-

3.2. Pre-Electrolysis Preparation

-

Clean the electrodes thoroughly. The cathode can be cleaned by sonicating in isopropanol, followed by rinsing with deionized water and drying. The sacrificial anode should be polished with fine-grit sandpaper, then rinsed with acetone and dried.

-

Prepare the electrolyte solution by dissolving the supporting electrolyte (Bu₄NBF₄) in DMF.

3.3. Electrolysis Procedure

-

To an undivided electrochemical cell (100 mL beaker), add a magnetic stir bar.

-

Add 2-nitro-2,4,4-trimethylpentane (1.0 eq.), diethyl ketone (1.5 eq.), and acetic acid (2.0 eq.).

-

Add the electrolyte solution of Bu₄NBF₄ in DMF.

-

Position the cathode and the sacrificial anode in the cell, ensuring they are parallel and do not touch.

-

Commence stirring to ensure a homogenous solution.

-

Connect the electrodes to the potentiostat/galvanostat and begin the electrolysis at a constant current.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, disconnect the power supply.

3.4. Workup and Purification

-

Remove the electrodes from the cell.

-

Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired "tert-Amyl-tert-octylamine".

Data Presentation: Experimental Parameters

| Parameter | Value |

| Cell Type | Undivided Beaker Cell |

| Cathode | Reticulated Vitreous Carbon (RVC) |

| Anode | Zinc (Zn) plate (sacrificial) |

| Solvent | Dimethylformamide (DMF) |

| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) |

| Reactant 1 | 2-Nitro-2,4,4-trimethylpentane |

| Reactant 2 | Diethyl ketone |

| Proton Source | Acetic Acid |

| Current Density | 10 - 20 mA/cm² |

| Temperature | Room Temperature (20-25 °C) |

| Charge Passed | 6 F/mol (based on nitroalkane) |

Visualizations

5.1. Experimental Workflow

Caption: Workflow for the electrosynthesis of tert-Amyl-tert-octylamine.

5.2. Plausible Signaling Pathway (Reaction Mechanism)

Caption: Plausible reaction pathway for electroreductive amination.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Dimethylformamide (DMF) is a skin irritant and should be handled with care.

-

Ensure the electrochemical cell is stable and secure to prevent spills.

-

Follow proper procedures for quenching and disposal of chemical waste.

Disclaimer: This document provides a proposed experimental protocol. Researchers should conduct a thorough literature review and risk assessment before attempting this synthesis. The reaction conditions may require optimization for yield and purity.

References

Application of tert-Amyl-tert-octylamine in Photocurable Compositions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocurable compositions, which solidify or "cure" upon exposure to light, are integral to a wide range of applications, from advanced manufacturing and coatings to the development of novel drug delivery systems and medical devices. The efficiency and speed of the photocuring process are critically dependent on the photoinitiating system. While a photoinitiator is the primary component that absorbs light and initiates polymerization, co-initiators are often employed to enhance the overall performance.

Tertiary amines, and specifically sterically hindered amines like tert-Amyl-tert-octylamine, can play a crucial role as co-initiators in free-radical mediated photopolymerization. Their primary function is to act as a synergist, particularly with Type II photoinitiators, to accelerate the curing process and mitigate oxygen inhibition, a common issue that can lead to incomplete surface curing. This document provides detailed application notes and experimental protocols for the utilization of tert-Amyl-tert-octylamine in photocurable compositions.

Application Notes

Role as a Co-initiator in Radical Photopolymerization

Tert-Amyl-tert-octylamine functions as a hydrogen donor in conjunction with Type II photoinitiators (e.g., benzophenone, camphorquinone). The general mechanism involves the photoinitiator absorbing light and transitioning to an excited triplet state. In this excited state, it abstracts a hydrogen atom from the tert-Amyl-tert-octylamine, which is facilitated by the presence of labile hydrogens on the carbon atoms alpha to the nitrogen atom. This process generates a highly reactive aminoalkyl radical, which then initiates the polymerization of monomers and oligomers (e.g., acrylates, methacrylates) in the formulation.[1][2]

The bulky tert-amyl and tert-octyl groups on the amine can influence its reactivity and physical properties. The steric hindrance may affect the rate of hydrogen abstraction but can also enhance the stability of the resulting cured polymer and reduce potential migration of the co-initiator from the final product.

Overcoming Oxygen Inhibition

A significant challenge in photopolymerization, especially for thin films, is oxygen inhibition. Atmospheric oxygen can quench the excited state of the photoinitiator and scavenge the initiating free radicals, forming less reactive peroxy radicals. This leads to incomplete surface cure, resulting in a tacky or uncured surface.

Tertiary amines like tert-Amyl-tert-octylamine are effective oxygen scavengers. The aminoalkyl radicals formed during the initiation process can react with oxygen, and the amine itself can react with peroxy radicals to regenerate active radicals, thus continuing the polymerization chain reaction.[2] This makes the inclusion of such amines critical for applications requiring rapid and complete surface cure.